molecular formula C15H14N2O3S2 B2882435 4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE CAS No. 627832-74-0

4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2882435
CAS No.: 627832-74-0
M. Wt: 334.41
InChI Key: WMTWITULKIDDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a benzenesulfonyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. One common method starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene ring.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzene derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is unique due to its combination of a benzenesulfonyl group, a thiophene ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-17(2)15-14(16-13(20-15)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWITULKIDDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.